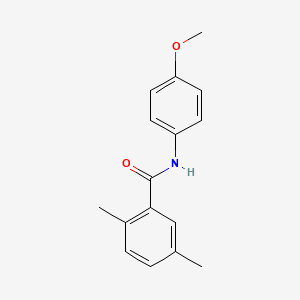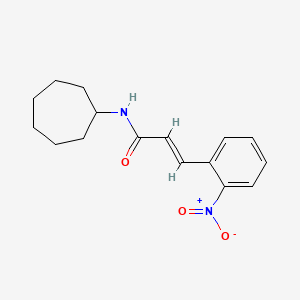
N-cycloheptyl-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its various applications in the medical and pharmaceutical industries. This compound is a member of the acrylamide family and has been found to possess several unique properties that make it an attractive candidate for various research purposes.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-3-(2-nitrophenyl)acrylamide is not fully understood. However, it is believed that this compound interacts with specific proteins and enzymes in the body, leading to various biochemical and physiological effects. For instance, it has been found to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-cycloheptyl-3-(2-nitrophenyl)acrylamide has been found to possess several biochemical and physiological effects. For instance, it has been found to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to modulate the activity of certain neurotransmitters in the brain, leading to potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cycloheptyl-3-(2-nitrophenyl)acrylamide is its ability to selectively interact with specific proteins and enzymes in the body, making it an attractive candidate for various research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-cycloheptyl-3-(2-nitrophenyl)acrylamide. For instance, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, new synthesis methods and modifications of this compound may lead to the development of new drugs with improved efficacy and reduced toxicity. Finally, further studies are needed to fully explore the potential applications of this compound in various research fields, including neuroscience, cancer research, and drug discovery.
Métodos De Síntesis
The synthesis of N-cycloheptyl-3-(2-nitrophenyl)acrylamide involves the reaction between cycloheptylamine and 2-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-cycloheptyl-3-(2-nitrophenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-cycloheptyl-3-(2-nitrophenyl)acrylamide has been widely used in scientific research due to its various applications in the medical and pharmaceutical industries. This compound has been found to possess several unique properties that make it an attractive candidate for various research purposes. For instance, it has been used as a fluorescent probe for the detection of protein conformational changes. It has also been used as a molecular tool for the study of protein-protein interactions and as a ligand for the development of new drugs.
Propiedades
IUPAC Name |
(E)-N-cycloheptyl-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(17-14-8-3-1-2-4-9-14)12-11-13-7-5-6-10-15(13)18(20)21/h5-7,10-12,14H,1-4,8-9H2,(H,17,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJAOHWOVZKYLD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cycloheptyl-3-(2-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)

![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)
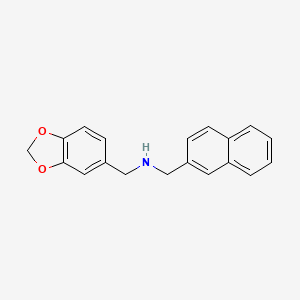

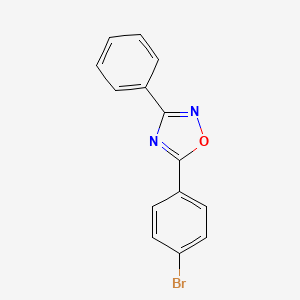
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)
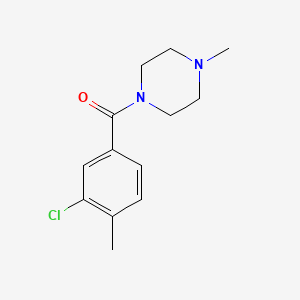

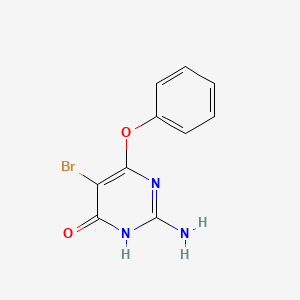
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)
